Rabdosiin
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Overview
Description
Rabdosiin is a natural product, specifically a tetramer of caffeic acid, isolated from the stems of Ocimum sanctum (holy basil) and other plants. It is known for its various biological activities, including anti-allergic, anti-HIV, and inhibition of DNA topoisomerase . This compound has shown promise in scientific research due to its cytotoxic activity against cancer cell lines and its potential as a selective anticancer drug scaffold .
Preparation Methods
Rabdosiin can be produced through plant cell cultures. For instance, a vigorously-growing E-4 callus culture of Eritrichium sericeum was found to produce large amounts of caffeic acid metabolites, including this compound . The most efficient method of eliciting this compound biosynthesis was through the treatment of E-4 calli with cuprum glycerate, which induced an increase in this compound production .
Chemical Reactions Analysis
Rabdosiin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to act as an effective scavenger of reactive oxygen species and an inhibitor of hyaluronidase and β-hexosaminidase release . Common reagents used in these reactions include oxidizing agents and reducing agents, although specific conditions and reagents are not extensively documented. The major products formed from these reactions include various phenolic derivatives .
Scientific Research Applications
Rabdosiin has a wide range of scientific research applications:
Mechanism of Action
Rabdosiin exerts its effects through several mechanisms. It acts as an antioxidant, scavenging reactive oxygen species, and inhibiting enzymes like hyaluronidase and β-hexosaminidase . Additionally, it inhibits DNA topoisomerase, which is essential for DNA replication and cell division, thereby exhibiting cytotoxic effects on cancer cells . The molecular targets and pathways involved include the inhibition of DNA topoisomerase and the modulation of oxidative stress pathways .
Comparison with Similar Compounds
Rabdosiin is unique due to its tetrameric structure of caffeic acid. Similar compounds include:
Rosmarinic acid: A dimer of caffeic acid with antioxidant and anti-inflammatory properties.
Lithospermic acid: Another caffeic acid derivative with similar biological activities.
Shimobashiric acid C: A lignan with cytotoxic activity against cancer cell lines.
This compound stands out due to its higher number of caffeic acid units, which may contribute to its enhanced biological activities .
Biological Activity
Rabdosiin, a phenolic compound derived from various plants including Ocimum sanctum (holy basil) and Alkanna species, has garnered attention for its diverse biological activities. This article explores the cytotoxic, antioxidant, enzyme inhibitory, and antiallergic properties of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a caffeic acid moiety. Its molecular formula is C17H18O9, and it is classified as a phenolic compound. The compound exhibits significant solubility in polar solvents, which facilitates its extraction from plant materials.
Cytotoxic Activity
Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, this compound has shown promising results against various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), SKBR3 (breast cancer), HCT-116 (colon cancer).
- Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of this compound.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating this compound's potential as an anticancer agent.
Antioxidant Activity
This compound exhibits strong antioxidant properties, attributed to its ability to scavenge free radicals. The antioxidant activity was measured using various assays, including DPPH and ABTS.
Table 2: Antioxidant Activity of this compound
These values suggest that this compound is a potent antioxidant, capable of protecting cells from oxidative stress.
Enzyme Inhibition Studies
Research has also highlighted the enzyme inhibitory activities of this compound. It has been shown to inhibit key enzymes involved in various metabolic pathways:
- Acetylcholinesterase : this compound demonstrated significant inhibition, which may have implications for neuroprotective strategies.
- Tyrosinase : The compound also exhibited tyrosinase inhibitory activity, relevant for skin whitening applications.
Table 3: Enzyme Inhibition by this compound
Antiallergic Activity
This compound has been studied for its antiallergic properties. It was found to inhibit the release of histamine from mast cells, which is crucial in allergic reactions. This activity was assessed using in vitro models simulating allergic responses.
Case Studies
- Study on Cancer Cells : A study conducted on Ocimum sanctum extracts revealed that this compound selectively inhibited the growth of cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), indicating its potential as a selective anticancer agent .
- Antioxidant Efficacy : Another research focused on the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in cellular models, suggesting its utility in preventing oxidative damage .
Properties
CAS No. |
119152-54-4 |
---|---|
Molecular Formula |
C36H30O16 |
Molecular Weight |
718.6 g/mol |
IUPAC Name |
(2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30-,31-,32-/m1/s1 |
InChI Key |
VKWZFIDWHLCPHJ-SEVDZJIVSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |
Key on ui other cas no. |
119152-54-4 |
Synonyms |
rabdosiin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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